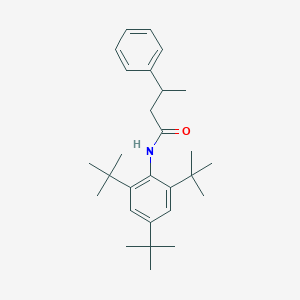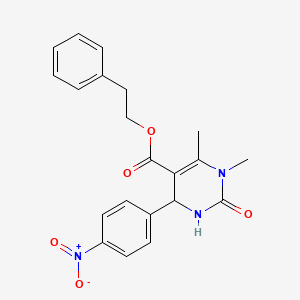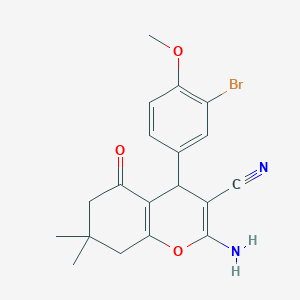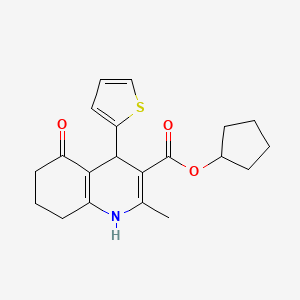![molecular formula C19H22N2O B5216024 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
1-[6-(2-naphthyloxy)hexyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2-naphthyloxy)hexyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been found to modulate the expression of genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-[6-(2-naphthyloxy)hexyl]-1H-imidazole has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10. Furthermore, it has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole. One of the areas that require further investigation is its mechanism of action. Understanding the exact mechanism of action of this compound can help in the development of more effective therapeutic strategies. Another area that requires further investigation is its potential applications in the treatment of various diseases. Further studies are needed to explore its efficacy and safety in humans. Additionally, more research is needed to develop novel synthetic methods for the production of this compound with higher yields and improved purity.
Conclusion:
In conclusion, 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Further research is needed to explore its mechanism of action, potential applications in the treatment of various diseases, and to develop novel synthetic methods for its production.
Synthesemethoden
The synthesis of 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole can be achieved through various methods. One of the commonly used methods is the reaction between 1-bromo-6-(2-naphthyloxy)hexane and imidazole in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-[6-(2-naphthyloxy)hexyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(6-naphthalen-2-yloxyhexyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1(5-12-21-13-11-20-16-21)2-6-14-22-19-10-9-17-7-3-4-8-18(17)15-19/h3-4,7-11,13,15-16H,1-2,5-6,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIUJVVWNXCNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Naphthalen-2-yloxyhexyl)imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)

![1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)